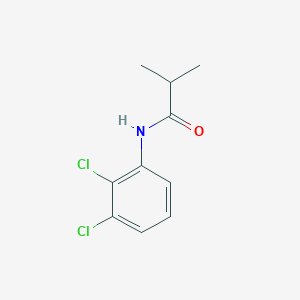

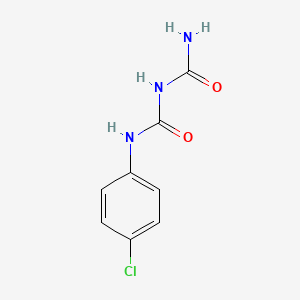

cyclohexyl 4-(isonicotinoylamino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclohexyl 4-(isonicotinoylamino)benzoate involves complex reactions, including Ugi four-component condensation processes. A study demonstrated the use of 1-isocyanocyclohexene in the Ugi reaction, leading to diverse products from the original cyclohexenamides through single-step conversions (Keating & Armstrong, 1996). Furthermore, novel synthesis methods involving the reaction of acylation and esterification have been developed to prepare liquid crystal compounds, laying a foundation for further performance studies (Shen Jin-ping, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-(cyclohexylaminocarbonyl)benzoate, has been studied, revealing two independent molecules in the asymmetric unit with different ring orientations, connected by N—H⋯O=C hydrogen bonds (Jones & Kuś, 2004).

Chemical Reactions and Properties

Chemical reactions involving cyclohexyl isocyanide, acetylenic esters, carboxylic acids, and pyrrole have been explored, leading to the synthesis of compounds like dialkyl 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates, demonstrating the versatility of isocyanides in four-component reactions (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).

Physical Properties Analysis

The physical properties of cyclohexyl-related compounds have been studied, revealing mesogenic properties that exhibit SmA, SmC, and SmX phases, providing insights into the behavior of these compounds under different physical conditions (Tsai, Hsu, & Chen, 2004).

Chemical Properties Analysis

Studies on the chemical properties of cyclohexyl derivatives, such as the "On Water" sonochemical synthesis of novel 1,1′-(aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) di(alkanoates and benzoates), demonstrate the efficiency and eco-friendliness of synthesizing bioactive compounds using an isocyanide-based multicomponent approach (Mamaghani et al., 2013).

科学的研究の応用

Postcondensation Modifications of Ugi Products

Cyclohexyl compounds play a critical role in the postcondensation modifications of Ugi four-component condensation products. Using 1-isocyanocyclohexene as the isocyanide input in the Ugi reaction, diverse structures such as new carboxylic acids, esters, and thioesters can be synthesized. This demonstrates the potential of cyclohexyl compounds in facilitating the synthesis of complex organic structures and libraries of compounds (Keating & Armstrong, 1996).

Metabolism Studies

Cyclohexyl derivatives, such as cyclohexane carboxylate and cyclohex-1-ene carboxylate, have been studied in the context of microbial metabolism. These compounds have been identified as intermediates in the metabolism of benzoate by "Syntrophus aciditrophicus." This research is crucial for understanding the biochemical pathways involved in the degradation of aromatic compounds in the environment (Elshahed et al., 2001).

Crystallography

In crystallography, the study of compounds such as methyl 4-(cyclohexylaminocarbonyl)benzoate has provided insights into molecular structures and bonding. The crystal structures of these compounds reveal how molecules connect and interact, which is crucial for the design of new materials and drugs (Jones & Kuś, 2004).

Organotin Compounds

The synthesis of organotin compounds, such as n-butyloxotin benzoate and methyloxotin cyclohexanoate, represents another application area. These compounds form a new structural class of organotin compounds and have potential applications in materials science and catalysis (Holmes et al., 1987).

Environmental Biodegradation

The study of cyclohexyl compounds also extends to environmental biodegradation. The identification of metabolic intermediates, such as cyclohexadienecarboxylates, in the anaerobic degradation of benzoate by Rhodopseudomonas palustris highlights their role in the biodegradation of aromatic compounds in nature (Gibson & Gibson, 1992).

Liquid Crystal Research

Compounds like cyclohexyl benzoate derivatives have applications in the field of liquid crystals. These substances are crucial for developing new materials with specific optical and electronic properties, which can be used in displays and other technologies (Shen Jin-ping, 2007).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a similar compound, cyclohexyl isocyanate, indicates that it is a flammable liquid and vapor, and it may cause skin irritation, serious eye damage, and respiratory irritation .

特性

IUPAC Name |

cyclohexyl 4-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-18(14-10-12-20-13-11-14)21-16-8-6-15(7-9-16)19(23)24-17-4-2-1-3-5-17/h6-13,17H,1-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOSFGUHCOASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)

![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)

![N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)